molecular formula C7H4ClFN2 B1524638 4-Amino-2-chloro-3-fluorobenzonitrile CAS No. 757247-99-7

4-Amino-2-chloro-3-fluorobenzonitrile

Cat. No. B1524638
M. Wt: 170.57 g/mol
InChI Key: XSTLYVVLZCCQOC-UHFFFAOYSA-N
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Description

“4-Amino-2-chloro-3-fluorobenzonitrile” is a chemical compound with the CAS Number: 757247-99-7 . It has a molecular weight of 170.57 . The IUPAC name for this compound is 4-amino-2-chloro-3-fluorobenzonitrile .


Synthesis Analysis

The synthesis of benzonitriles, which includes “4-Amino-2-chloro-3-fluorobenzonitrile”, often involves the conversion of the corresponding benzoic acids to its chloride and then to its amide followed by dehydration . Another method involves heating the acid with one equivalent of an arylsulphonamide and two equivalents of phosphorus pentachloride .


Molecular Structure Analysis

The linear formula for “4-Amino-2-chloro-3-fluorobenzonitrile” is C7H4ClFN2 . The InChI key for this compound is XSTLYVVLZCCQOC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-Amino-2-chloro-3-fluorobenzonitrile” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Chemical Fixation of Carbon Dioxide

4-Amino-2-chloro-3-fluorobenzonitrile, a type of aminobenzonitrile, has been investigated for its role in the chemical fixation of carbon dioxide. A study by Kimura et al. (2012) explored the use of aminobenzonitriles in transforming CO₂ into quinazoline-2,4(1H,3H)-diones, highlighting the potential of these compounds in carbon capture and utilization processes (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Intramolecular Charge Transfer

Rappoport and Furche (2004) studied 4-(dimethyl)aminobenzonitrile, a similar compound, for its properties of photoinduced intramolecular charge transfer. This research provides insights into the photophysics and photochemistry of aminobenzonitriles, which is relevant for understanding the behavior of 4-Amino-2-chloro-3-fluorobenzonitrile in different states (Rappoport & Furche, 2004).

Pharmaceutical Research

In pharmaceutical research, aminobenzonitriles serve as starting materials for synthesizing various biologically active compounds. Nishioka et al. (1992) described the use of an aminobenzonitrile derivative in labeling a novel cholinesterase inhibitor for metabolic studies, demonstrating the utility of these compounds in drug development (Nishioka, Kamada, & Kanamaru, 1992).

Solar Energy Materials

Jeong et al. (2011) explored the use of a perfluorinated compound, closely related to aminobenzonitriles, as an additive in polymer solar cells. This research underscores the potential of such compounds in enhancing the efficiency of solar energy materials (Jeong, Woo, Lyu, & Han, 2011).

Synthesis of Metal Complexes

Govindharaju et al. (2019) utilized 2-aminobenzonitrile for synthesizing and evaluating a binuclear bridged Cr(III) complex. This study contributes to the field of coordination chemistry and showcases the applicability of aminobenzonitriles in the synthesis of metal complexes (Govindharaju et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Chloro-fluorobenzonitriles, such as “4-Amino-2-chloro-3-fluorobenzonitrile”, are often used as key intermediates in the synthesis of other fluorobenzonitriles . This suggests that they may continue to play a crucial role in the development of new chemical compounds in the future.

properties

IUPAC Name

4-amino-2-chloro-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTLYVVLZCCQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697143
Record name 4-Amino-2-chloro-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chloro-3-fluorobenzonitrile

CAS RN

757247-99-7
Record name 4-Amino-2-chloro-3-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=757247-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-chloro-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of hydroxylamine hydrochloride (336 mg, 4.84 mmol) in water (1.2 mL) was added 4-amino-2-chloro-3-fluorobenzaldehyde (73A) (0.800 g, 4.61 mmol) and pyridine (2.5 mL). After stirring at rt for 1 h, copper (II) sulfate pentahydrate (230 mg, 0.922 mmol) was added followed by a solution of triethylamine (1.40 mL, 9.68 mmol) in CH2Cl2 (2.5 mL). To the resulting dark green reaction mixture was then added a solution of DCC (1.14 g, 5.53 mmol) in CH2Cl2 (10 mL) and the reaction was stirred for 2 h. Formic acid (1 mL) was added and the reaction was stirred for 20 min, filtered through celite, and concentrated. The resulting residue was purified via silica gel chromatography eluting with 20-30% EtOAc/hexane to provide the title compound (0.780 g) as a light brown solid.
Quantity
336 mg
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.14 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Quantity
230 mg
Type
catalyst
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of N-(4-bromo-3-chloro-2-fluorophenyl)acetamide (17.0 g) and copper(I) cyanide (5.88 g) in N,N-dimethylformamide was stirred at 150° C. overnight. After warming to room temperature, water was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure to give N-(3-chloro-4-cyano-2-fluorophenyl)acetamide. Ethanol (250 ml)-concentrated hydrogen chloride (26.6 mL) was added to N-(3-chloro-4-cyano-2-fluorophenyl)acetamide, and the mixture was refluxed overnight. The mixture was ice-cooled, and neutralized with saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by column, and the obtained solid was washed with hexane to give the title compound as a pale-yellow solid (yield: 7.0 g, 64%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(3-chloro-4-cyano-2-fluorophenyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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